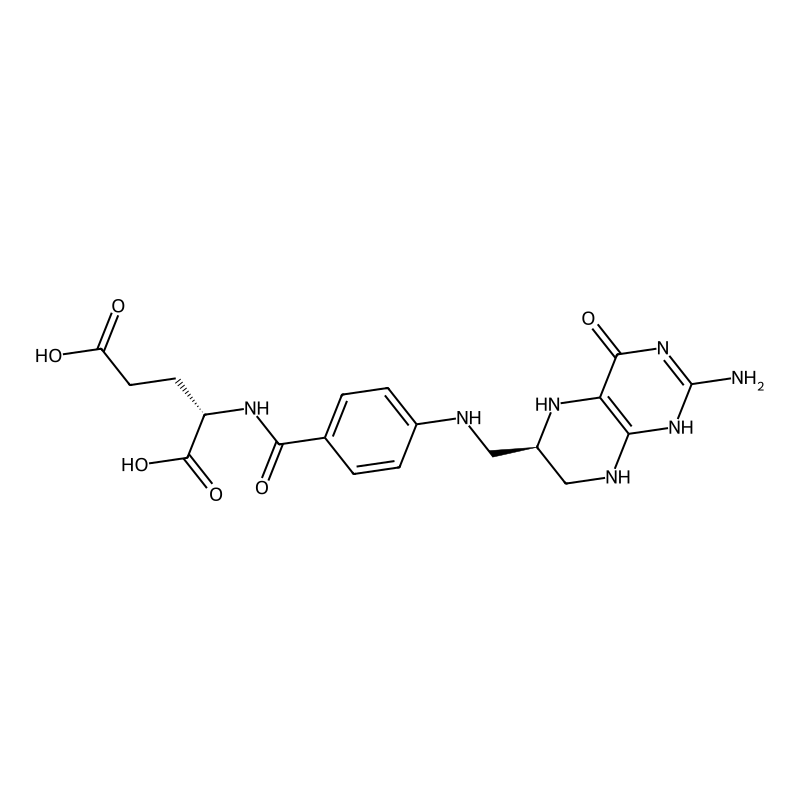

Tetrahydrofolic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Tetrahydrofolic acid (THF), CAS 135-16-0, is the fundamental, biologically active form of vitamin B9. Unlike its synthetic precursor, folic acid, THF is the reduced coenzyme that directly participates in one-carbon metabolism, a critical pathway for the synthesis of nucleic acids (purines and thymidine) and various amino acids. Its primary role is to act as a carrier for single-carbon units (e.g., methyl, formyl groups), making it indispensable for cellular proliferation and maintenance. For procurement in research settings, the key distinction of THF is its immediate bioavailability for enzymatic reactions, bypassing the multi-step enzymatic reduction required by folic acid.

References

- [1] Baggott, J. E. (2017). Biochemistry, Tetrahydrofolate. In StatPearls. StatPearls Publishing.

- [2] Obeid, R., & Herrmann, W. (2015). One-carbon Metabolism: Basic Concepts. UT Health San Antonio.

- [3] Anonymous. (n.d.). Tetrahydrofolate & the folate one-carbon pool. Indiana University School of Medicine.

- [4] Tetrahydrofolic acid. (2023). In Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Tetrahydrofolic_acid

- [5] Scaglione, F., & Panzavolta, G. (2014). Folate, folic acid and 5-methyltetrahydrofolate are not the same thing. Xenobiotica, 44(5), 480-488.

Substituting Tetrahydrofolic acid (THF) with its common oxidized precursor, folic acid, introduces critical metabolic and experimental variables. Folic acid is not biologically active and requires a two-step reduction by the enzyme dihydrofolate reductase (DHFR) to become THF. This enzymatic conversion is a known rate-limiting step in humans and can be slow, leading to the accumulation of unmetabolized folic acid which can interfere with folate transport and metabolism. In cell culture or enzymatic assays, relying on this conversion introduces variability dependent on cellular DHFR activity, which differs between cell lines and can be inhibited by various compounds. Furthermore, THF is significantly less stable than folic acid, particularly to oxidation and acidic pH, making handling and storage conditions critical for experimental reproducibility. Therefore, for applications requiring immediate and defined coenzyme activity without metabolic bottlenecks, direct procurement of THF is necessary.

References

- [1] Anonymous. (n.d.). Tetrahydrofolate & the folate one-carbon pool. Indiana University School of Medicine.

- [2] DHFR and MTHFR: Folic Acid Metabolism. (2025, April 3). Genetic Lifehacks.

- [3] Servy, E. J., et al. (2018). Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health. Journal of Clinical Epigenetics, 4(2).

- [4] Folate. (2024). In Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Folate

- [5] Rajagopalan, P. R., et al. (2002). Folate, folic acid and 5-methyltetrahydrofolate are not the same thing. Rheumate.

- [6] De Brouwer, V., et al. (2007). pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates. Rapid Communications in Mass Spectrometry, 21(22), 3643-3652.

- [7] Blakley, R. L. (1970). Oxidative degradation of dihydrofolate and tetrahydrofolate. Canadian Journal of Biochemistry, 48(9), 999-1009.

- [8] Nguyen, M. T. (2016). Study on folate stability during thermal processing. Can Tho University Journal of Science, 4, 87-94.

Immediate Bioactivity: Bypasses the Rate-Limiting DHFR Enzymatic Conversion Required by Folic Acid

Tetrahydrofolic acid (THF) is the direct, active coenzyme for one-carbon metabolism. Unlike folic acid, it does not require reduction by dihydrofolate reductase (DHFR). The conversion of folic acid to THF is a two-step, NADPH-dependent process catalyzed by DHFR, which is known to be a rate-limiting step in human systems. Procuring THF eliminates this metabolic bottleneck, providing immediate substrate availability for downstream enzymatic reactions such as thymidylate and purine synthesis.

| Evidence Dimension | Metabolic Activation Requirement |

| Target Compound Data | Directly biologically active; no enzymatic conversion required. |

| Comparator Or Baseline | Folic Acid: Requires a two-step reduction by Dihydrofolate Reductase (DHFR). |

| Quantified Difference | Eliminates a two-step, rate-limiting enzymatic conversion process. |

| Conditions | In vitro and in vivo biological systems. |

For experiments sensitive to folate metabolism kinetics or in systems with low/inhibited DHFR activity, using THF ensures direct and predictable coenzyme function.

Differential Stability Under Acidic Conditions: Critical for Process and Formulation Design

Tetrahydrofolic acid exhibits significantly lower stability in acidic conditions compared to other folates. In a systematic study of folate stability, THF was shown to be unstable at low pH values. For instance, during heat treatment at 100°C, THF degradation rates increase substantially at pH values below 4. In contrast, folic acid and 5-methyltetrahydrofolate (5-MTHF) are comparatively more stable across a wider pH range. This pH-dependent instability is a critical handling parameter; THF is most stable at neutral or alkaline pH.

| Evidence Dimension | pH-Dependent Stability |

| Target Compound Data | Shows instability and degradation at low pH (acidic conditions). |

| Comparator Or Baseline | Folic Acid & 5-Methyltetrahydrofolate: Relatively stable across a broad pH range (pH 2-10). |

| Quantified Difference | Qualitatively significant; THF degrades rapidly in acidic conditions where folic acid remains stable for extended periods. |

| Conditions | Aqueous buffer solutions at various pH values (2-10), with and without heat treatment (37°C and 100°C). |

This dictates specific buffer and solvent choices; THF is unsuitable for acidic formulations or processes where other folates might be viable, requiring neutral to alkaline conditions for handling and storage.

High Susceptibility to Oxidative Degradation: Requires Specific Handling Protocols

Tetrahydrofolic acid is highly susceptible to oxidative degradation, a key differentiator from more stable analogs like folic acid. Studies show that THF is more susceptible to oxidative cleavage than its precursor, dihydrofolate (DHF). The oxidative degradation of THF is a known challenge for enzymologists, necessitating the routine addition of mild reducing agents such as ascorbate or 2-mercaptoethanol to assay buffers to prevent its breakdown during experiments. This contrasts sharply with folic acid, which is an oxidized and more robust molecule.

| Evidence Dimension | Oxidative Stability |

| Target Compound Data | Highly susceptible to rapid oxidative degradation, particularly in the presence of air or oxidizing agents like ferricyanide. |

| Comparator Or Baseline | Folic Acid / Dihydrofolic Acid: Significantly more stable toward oxidation. Folic acid is the fully oxidized form. |

| Quantified Difference | THF requires the presence of reducing agents for stability in typical assay conditions, whereas folic acid does not. |

| Conditions | Aqueous solutions, ambient conditions, presence of air or chemical oxidants. |

Procurement of THF necessitates co-procurement and implementation of stringent handling protocols, including the use of antioxidants and anaerobic conditions, to ensure compound integrity and experimental reproducibility.

Enzymatic Assays Requiring Direct Folate Coenzyme Activity

For in vitro kinetic studies of folate-dependent enzymes (e.g., thymidylate synthase, serine hydroxymethyltransferase), THF is the required substrate. Using folic acid would introduce the confounding variable of DHFR conversion efficiency, making it impossible to accurately determine the kinetics of the target enzyme.

Cell Culture Models with Low or Inhibited DHFR Expression

When working with cell lines known to have low DHFR activity or in experiments involving DHFR inhibitors like methotrexate, providing THF directly is essential to support cell proliferation and one-carbon metabolism. Folic acid would be ineffective in these systems as it cannot be converted to its active form.

Studies of Direct Folate Pathway Intermediates

In metabolic research focused on the direct roles of specific folate forms, THF serves as the essential parent compound from which other one-carbon-carrying derivatives are synthesized. Its use allows for precise tracing and analysis of the interconversion and utilization of folate coenzymes without the upstream regulation of folic acid reduction.

Formulations Requiring Controlled, Immediate Bioavailability under Anoxic, Neutral pH Conditions

For specialized applications, such as developing acellular biochemical reaction systems or specific diagnostic reagents, the direct use of THF provides immediate activity. Its known instability profile dictates the formulation conditions (neutral pH, exclusion of oxygen), ensuring that the active component is well-defined and stable for its intended shelf life and use.

References

- [1] Anonymous. (n.d.). Tetrahydrofolate & the folate one-carbon pool. Indiana University School of Medicine.

- [2] Tetrahydrofolic acid. (2023). In Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Tetrahydrofolic_acid

- [3] Baggott, J. E. (2017). Biochemistry, Tetrahydrofolate. In StatPearls. StatPearls Publishing.

- [4] Blakley, R. L. (1970). Oxidative degradation of dihydrofolate and tetrahydrofolate. Canadian Journal of Biochemistry, 48(9), 999-1009.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Drug Indication

Mechanism of Action

Wikipedia

Dates

2: Marsilje TH, Hedrick MP, Desharnais J, Capps K, Tavassoli A, Zhang Y, Wilson IA, Benkovic SJ, Boger DL. 10-(2-benzoxazolcarbonyl)-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid: a potential inhibitor of GAR transformylase and AICAR transformylase. Bioorg Med Chem. 2003 Oct 1;11(20):4503-9. PubMed PMID: 13129586.

3: Zhang Y, Desharnais J, Marsilje TH, Li C, Hedrick MP, Gooljarsingh LT, Tavassoli A, Benkovic SJ, Olson AJ, Boger DL, Wilson IA. Rational design, synthesis, evaluation, and crystal structure of a potent inhibitor of human GAR Tfase: 10-(trifluoroacetyl)-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid. Biochemistry. 2003 May 27;42(20):6043-56. PubMed PMID: 12755606.

4: Marsilje TH, Labroli MA, Hedrick MP, Jin Q, Desharnais J, Baker SJ, Gooljarsingh LT, Ramcharan J, Tavassoli A, Zhang Y, Wilson IA, Beardsley GP, Benkovic SJ, Boger DL. 10-Formyl-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid (10-formyl-DDACTHF): a potent cytotoxic agent acting by selective inhibition of human GAR Tfase and the de novo purine biosynthetic pathway. Bioorg Med Chem. 2002 Aug;10(8):2739-49. PubMed PMID: 12057663.

5: Borrell JI, Teixidó J, Matallana JL, Martínez-Teipel B, Colominas C, Costa M, Balcells M, Schuler E, Castillo MJ. Synthesis and biological activity of 7-oxo substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid (5-DATHF) and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). J Med Chem. 2001 Jul 5;44(14):2366-9. PubMed PMID: 11428931.

6: Schleyer E, Rudolph KL, Braess J, Unterhalt M, Ehninger G, Hiddemann W, Kern W. Impact of the simultaneous administration of the (+)- and (-)-forms of formyl-tetrahydrofolic acid on plasma and intracellular pharmacokinetics of (-)-tetrahydrofolic acid. Cancer Chemother Pharmacol. 2000;45(2):165-71. PubMed PMID: 10663632.

7: Hullán L, Trézl L, Szarvas T, Csiba A. The hydrazine derivative aminoguanidine inhibits the reaction of tetrahydrofolic acid with hydroxymethylarginine biomolecule. Acta Biol Hung. 1998;49(2-4):265-73. PubMed PMID: 10526969.

8: Baggott JE, Robinson CB, Eto I, Johanning GL, Cornwell PE. Iron compounds catalyze the oxidation of 10-formyl-5,6,7,8 tetrahydrofolic acid to 10-formyl-7,8 dihydrofolic acid. J Inorg Biochem. 1998 Sep;71(3-4):181-7. PubMed PMID: 9833324.

9: Borrell JI, Teixidó J, Martínez-Teipel B, Matallana JL, Copete MT, Llimargas A, García E. Synthesis and biological activity of 4-amino-7-oxo-substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid and 5,10-dideaza-5, 6,7,8-tetrahydrofolic acid. J Med Chem. 1998 Aug 27;41(18):3539-45. PubMed PMID: 9719607.

10: Bailey SW, Ayling JE. Total chemical synthesis of chirally pure (6S)-tetrahydrofolic acid. Methods Enzymol. 1997;281:3-16. PubMed PMID: 9250961.

11: Taylor EC, Chaudhari R, Lee K. A simplified and efficient synthesis of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). Invest New Drugs. 1996;14(3):281-5. PubMed PMID: 8958183.

12: Wedge SR, Laohavinij S, Taylor GA, Boddy A, Calvert AH, Newell DR. Clinical pharmacokinetics of the antipurine antifolate (6R)-5,10- dideaza-5,6,7,8-tetrahydrofolic acid (Lometrexol) administered with an oral folic acid supplement. Clin Cancer Res. 1995 Dec;1(12):1479-86. PubMed PMID: 9815947.

13: Czejka MJ, Schenk T, Scheithauer W. Red blood cell partitioning of N5-methyl-tetrahydrofolic acid after i.v. administration. Arch Pharm (Weinheim). 1992 Nov;325(11):741-2. PubMed PMID: 1485839.

14: Bigham EC, Hodson SJ, Mallory WR, Wilson D, Duch DS, Smith GK, Ferone R. Synthesis and biological activity of open-chain analogues of 5,6,7,8-tetrahydrofolic acid--potential antitumor agents. J Med Chem. 1992 Apr 17;35(8):1399-410. PubMed PMID: 1573633.

15: van Tellingen O, Sips JH, Beijnen JH, Schornagel JH, Nooyen WJ. Bioanalysis of the investigational anti-tumour drug 5,10-dideaza-5,6,7,8-tetrahydrofolic acid by high-performance liquid chromatography with ultraviolet detection. J Chromatogr. 1992 Apr 15;576(1):158-62. PubMed PMID: 1500451.

16: Shih C, Gossett LS, Worzalla JF, Rinzel SM, Grindey GB, Harrington PM, Taylor EC. Synthesis and biological activity of acyclic analogues of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid. J Med Chem. 1992 Mar 20;35(6):1109-16. PubMed PMID: 1552503.

17: Natsuhori M, Shimoda M, Kokue E, Hayama T, Takahashi Y. Tetrahydrofolic acid as the principal congener of plasma folates in pigs. Am J Physiol. 1991 Jul;261(1 Pt 2):R82-6. PubMed PMID: 1858958.

18: Pizzorno G, Moroson BA, Cashmore AR, Beardsley GP. (6R)-5,10-Dideaza-5,6,7,8-tetrahydrofolic acid effects on nucleotide metabolism in CCRF-CEM human T-lymphoblast leukemia cells. Cancer Res. 1991 May 1;51(9):2291-5. PubMed PMID: 1707749.

19: Taber LD, O'Brien P, Bowsher RR, Sportsman JR. Competitive particle concentration fluorescence immunoassay for measuring 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (lometrexol) in serum. Clin Chem. 1991 Feb;37(2):254-60. PubMed PMID: 1993335.

20: 5,10-Dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF): a potent inhibitor of purine biosynthesis. Nutr Rev. 1990 Nov;48(11):421-3. Review. PubMed PMID: 2080047.

Explore Compound Types